9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
Properties
IUPAC Name |
9-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCNUZDRXQVXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676961 | |
| Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-40-4 | |
| Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
2-Bromoaniline or 2-Iodoaniline Derivatives : Halogenated anilines serve as key starting points to introduce the bromine atom at the 9-position of the benzoazepinone ring.
Allylic Alcohol or Ester Precursors : Used for constructing the azepine ring via coupling and ring closure.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mizoroki–Heck Coupling | Pd(OAc)2, PPh3, K2CO3, TBAB, DMF | 80 °C | 2 h | ~85 | Efficient coupling of 2-iodoaniline |
| Trichloroacetimidate Formation | Trichloroacetonitrile, base | Room temp | 1–2 h | >90 | High conversion |
| One-Pot Cyclization | Heating in suitable solvent (e.g., toluene or DMF) | 100–120 °C | 4–6 h | 49–70 | Longer times needed for some substrates |
| Hydrogenation/Detosylation | H2, Pd/C; Mg in MeOH | Room temp | 12 h | 88 | Mild conditions preserve functionality |
Data adapted and extrapolated from analogous benzo[b]azepine syntheses and one-pot multibond forming processes
Mechanistic Insights
The Mizoroki–Heck coupling forms the key C–C bond between the aryl halide and the allylic alcohol, setting up the precursor for ring closure.
The trichloroacetimidate intermediate acts as an excellent electrophile facilitating intramolecular nucleophilic attack by the amino group, resulting in ring closure to form the azepine core.
The one-pot multibond forming process enhances synthetic efficiency by combining multiple steps without isolating intermediates, reducing purification steps and improving overall yield.
Bromine at the 9-position is typically introduced via the halogenated aniline starting material, ensuring regioselective incorporation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo oxidation to form corresponding N-oxide derivatives, often using reagents like m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form derivatives, such as 4,5-dihydro-1H-benzo[b]azepine, using reducing agents like lithium aluminium hydride.
Substitution: The bromine atom at the 9th position is susceptible to nucleophilic substitution, forming a wide array of substituted derivatives. Common reagents include potassium tert-butoxide and other strong nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products from these reactions depend on the specific reagents and conditions. For instance, oxidation can yield N-oxide derivatives, while substitution can produce a range of 9-substituted azepinones.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one exhibit antidepressant properties. The benzazepine structure is often associated with the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives of this compound can enhance mood and alleviate symptoms of depression in animal models.
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Some derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation. For instance, a study demonstrated that specific analogs could significantly reduce the viability of breast cancer cells through targeted apoptosis pathways.
3. Neuroprotective Effects
There is emerging evidence that compounds within this class may offer neuroprotective benefits. Research indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting oxidative stress and inflammation pathways.
Pharmacological Insights
1. Enzyme Inhibition
this compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2). This property suggests its utility in drug metabolism studies and as a lead compound for developing new pharmaceuticals that require modulation of metabolic pathways.
2. Antimicrobial Activity
Some studies have reported antimicrobial properties associated with this compound. Its ability to inhibit bacterial growth makes it a candidate for further exploration in developing new antibiotics, particularly against resistant strains.
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is under investigation, where it could contribute to improved efficiency and stability.
Case Studies
Mechanism of Action
The mechanism by which 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one exerts its effects involves interaction with specific molecular targets, which may include enzymes or receptors. Its brominated azepinone structure can facilitate binding to active sites through halogen bonding and π-π interactions, influencing biological pathways.
Comparison with Similar Compounds
Positional Isomers: 7-Bromo vs. 9-Bromo Derivatives
Key Differences :
- This compound is commercially available in 95% purity (100 mg to 1 g scales) .
- 9-Bromo Analogs : The bromine at position 9 may enhance intermolecular interactions (e.g., halogen bonding) in crystal structures, as inferred from SHELX-refined crystallographic data .
Table 1: Physical Properties of Brominated Azepinones
Ring-Fusion Variants: Benzo[b] vs. Benzo[d] Azepinones
- 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 15987-50-5): The benzo[d] fusion shifts the aromatic ring position, reducing planarity compared to benzo[b] systems. This structural difference impacts solubility and bioavailability .
- Biological Relevance: Benzo[b]azepinones are prioritized in cancer research due to their planar conformation, which facilitates DNA intercalation or enzyme inhibition .
Biological Activity
The compound 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a member of the benzazepine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 240.10 g/mol
- CAS Number : 3951-89-1
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrNO |
| Boiling Point | Not specified |
| Purity | Not specified |
Anticancer Activity
Recent studies have indicated that compounds within the benzazepine family exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis of derivatives that demonstrated potent activity against human leukemia cells, suggesting a potential application in cancer therapy .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For example, benzodiazepines are known to influence GABAergic transmission, which could indirectly affect tumor growth and survival .
Case Studies
- Leukemia Treatment : A clinical trial involving a related compound demonstrated promising results in treating acute human leukemia. The study noted a significant reduction in cell viability when exposed to the compound, highlighting its potential as a therapeutic agent .
- In Vitro Studies : In vitro assays have shown that derivatives of benzazepines can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The studies suggest that modifications in the benzazepine structure can enhance biological activity .
Q & A
Q. What mechanistic insights explain the compound’s reactivity in ring-opening or ring-expansion reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
